molecular formula C17H23NO4 B100534 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester CAS No. 18781-64-1

2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester

Cat. No. B100534
CAS RN: 18781-64-1
M. Wt: 305.4 g/mol
InChI Key: IXTVNCDUYYHZIQ-UHFFFAOYSA-N
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Description

2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of indole and malonic acid and is commonly used as a building block in the synthesis of various organic compounds. In

Scientific Research Applications

2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent dyes for bioimaging applications.

Mechanism Of Action

The mechanism of action of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is not well understood. However, it has been suggested that it may act as a substrate for enzymes such as malonic acid decarboxylase and indole-3-acetic acid (IAA) oxidase.

Biochemical And Physiological Effects

2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in scientific research. One potential application is in the development of fluorescent probes for bioimaging applications. It could also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has potential applications in various fields. Its ease of synthesis and unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester involves the condensation of indole with diethyl malonate in the presence of a base catalyst such as sodium ethoxide. The resulting product is a pale yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

properties

CAS RN

18781-64-1

Product Name

2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

diethyl 2-(3,3-dimethyl-1,2-dihydroindol-2-yl)propanedioate

InChI

InChI=1S/C17H23NO4/c1-5-21-15(19)13(16(20)22-6-2)14-17(3,4)11-9-7-8-10-12(11)18-14/h7-10,13-14,18H,5-6H2,1-4H3

InChI Key

IXTVNCDUYYHZIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC

synonyms

2-(3,3-Dimethylindolin-2-yl)malonic acid diethyl ester

Origin of Product

United States

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